molecular formula C8H8O5 B157377 Dimethyl furan-2,4-dicarboxylate CAS No. 1710-13-0

Dimethyl furan-2,4-dicarboxylate

Cat. No.: B157377
CAS No.: 1710-13-0
M. Wt: 184.15 g/mol
InChI Key: GZNZEMZRQVMDDH-UHFFFAOYSA-N
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Description

Dimethyl furan-2,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two carboxylate groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl furan-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the oxidative esterification of furan derivatives. For instance, the compound can be prepared by reacting furan with formaldehyde and subsequent oxidation and esterification steps . Another method involves the copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative esterification processes. These processes are optimized for high yield and purity, often employing catalysts such as gold supported on acidic or basic oxides . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl furan-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,4-dicarboxylic acid.

    Reduction: Tetrahydrofuran-2,4-dicarboxylate derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dimethyl furan-2,4-dicarboxylate in various reactions involves its functional groups:

Comparison with Similar Compounds

Dimethyl furan-2,4-dicarboxylate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it a valuable compound in the synthesis of specialized polymers and materials.

Properties

IUPAC Name

dimethyl furan-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZEMZRQVMDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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